molecular formula C13H20N2O B1394667 3-(azetidin-3-yloxy)-N,N-diethylaniline CAS No. 1219960-93-6

3-(azetidin-3-yloxy)-N,N-diethylaniline

Cat. No.: B1394667
CAS No.: 1219960-93-6
M. Wt: 220.31 g/mol
InChI Key: JXKPZCQIOBNCKP-UHFFFAOYSA-N
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Description

3-(azetidin-3-yloxy)-N,N-diethylaniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to an aniline derivative. The presence of the azetidine ring imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline typically involves the reaction of an appropriate aniline derivative with an azetidine precursor. One common method involves the nucleophilic substitution reaction where the aniline derivative reacts with 3-chloroazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yloxy)-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azetidine ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aniline ring or the azetidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced azetidine derivatives.

Scientific Research Applications

3-(azetidin-3-yloxy)-N,N-diethylaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials and chemical processes, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Azetidinyloxy)pyridine: Another azetidine-containing compound with similar structural features but different biological activity.

    3-(3-Azetidinyloxy)phenol: Similar in structure but with a hydroxyl group instead of the diethylamino group, leading to different chemical reactivity and applications.

Uniqueness

3-(azetidin-3-yloxy)-N,N-diethylaniline is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(azetidin-3-yloxy)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPZCQIOBNCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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